N-(2,5-dimethoxyphenyl)-2-(diphenylacetyl)hydrazinecarbothioamide
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Overview
Description
N-(2,5-Dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinecarbothioamide group attached to a 2,5-dimethoxyphenyl ring and a 2,2-diphenylacetyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl precursor. This precursor is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate product. The final step involves the reaction of this intermediate with hydrazinecarbothioamide under controlled conditions to yield the target compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2,5-dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common to achieve consistent product quality. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarboxamide
- N-(2,5-Dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-2-(2,2-diphenylacetyl)-1-hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H23N3O3S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(2,2-diphenylacetyl)amino]thiourea |
InChI |
InChI=1S/C23H23N3O3S/c1-28-18-13-14-20(29-2)19(15-18)24-23(30)26-25-22(27)21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,25,27)(H2,24,26,30) |
InChI Key |
RDJMXQHRQXTFRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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